2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 It features a cyclopropane ring substituted with a carboxylic acid group and an oxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methylcyclopropane-1-carboxylic acid with oxirane under acidic conditions to introduce the oxolan-2-yl group. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The oxolan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cyclopropane ring’s strain and the oxolan-2-yl group’s electronic properties play a crucial role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the oxolan-2-yl group, making it less complex.
2-Methylcyclopropane-1-carboxylic acid: Similar structure but without the oxolan-2-yl group.
2-Methoxy-2-phenylcyclopropane-1-carboxylic acid: Contains a methoxy and phenyl group instead of the oxolan-2-yl group.
Uniqueness
2-Methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the oxolan-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-methyl-2-(oxolan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-9(5-6(9)8(10)11)7-3-2-4-12-7/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
MLLVVTKWJRUSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.